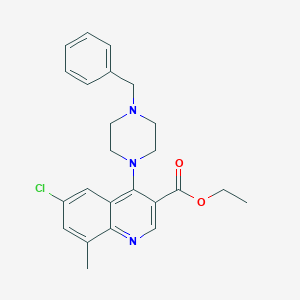
Ethyl 4-(4-benzyl-1-piperazinyl)-6-chloro-8-methyl-3-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-benzyl-1-piperazinyl)-6-chloro-8-methyl-3-quinolinecarboxylate, also known as EBPQ, is a quinolinecarboxylate derivative with potential therapeutic properties. EBPQ has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
作用机制
The exact mechanism of action of Ethyl 4-(4-benzyl-1-piperazinyl)-6-chloro-8-methyl-3-quinolinecarboxylate is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to activate the p38 MAPK pathway, which is involved in apoptosis. In neurological disorders, this compound has been shown to modulate the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. In animal models of neurological disorders, this compound has been shown to improve cognitive function and to have neuroprotective effects.
实验室实验的优点和局限性
One advantage of Ethyl 4-(4-benzyl-1-piperazinyl)-6-chloro-8-methyl-3-quinolinecarboxylate is that it has been shown to have potent anticancer and neuroprotective effects in animal models. It is also relatively easy to synthesize in the laboratory. One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on Ethyl 4-(4-benzyl-1-piperazinyl)-6-chloro-8-methyl-3-quinolinecarboxylate. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to study its safety and efficacy in humans, which may lead to the development of new treatments for cancer and neurological disorders. Finally, this compound could be studied in combination with other drugs to determine its potential synergistic effects.
合成方法
The synthesis of Ethyl 4-(4-benzyl-1-piperazinyl)-6-chloro-8-methyl-3-quinolinecarboxylate involves the reaction of 6-chloro-8-methyl-3-quinolinecarboxylic acid with benzylpiperazine in the presence of ethyl chloroformate. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. The yield of this compound can vary depending on the reaction conditions, but typically ranges from 50-70%.
科学研究应用
Ethyl 4-(4-benzyl-1-piperazinyl)-6-chloro-8-methyl-3-quinolinecarboxylate has been studied for its potential use in the treatment of various diseases. In cancer research, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
属性
分子式 |
C24H26ClN3O2 |
|---|---|
分子量 |
423.9 g/mol |
IUPAC 名称 |
ethyl 4-(4-benzylpiperazin-1-yl)-6-chloro-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C24H26ClN3O2/c1-3-30-24(29)21-15-26-22-17(2)13-19(25)14-20(22)23(21)28-11-9-27(10-12-28)16-18-7-5-4-6-8-18/h4-8,13-15H,3,9-12,16H2,1-2H3 |
InChI 键 |
ODERMLDHDHJZLH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)Cl)N3CCN(CC3)CC4=CC=CC=C4 |
规范 SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N3CCN(CC3)CC4=CC=CC=C4)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one](/img/structure/B284759.png)
![(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one](/img/structure/B284760.png)

![methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B284769.png)
![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B284770.png)



![4-(2,4-dichlorophenyl)-8-(1-piperidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284784.png)
![4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284785.png)
![4-(4-chlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide](/img/structure/B284787.png)
![2-(methoxycarbonyl)phenyl 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B284788.png)
![2-(methoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B284789.png)
